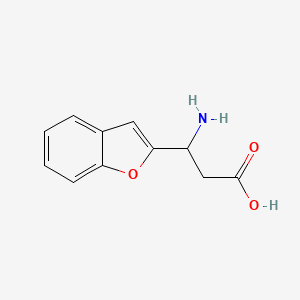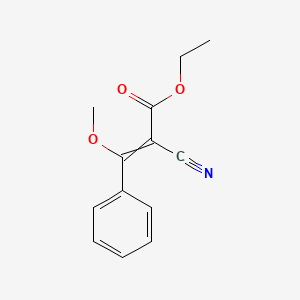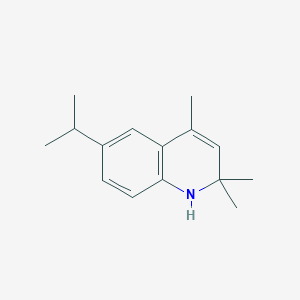
6-Isopropyl-2,2,4-trimethyl-1H-quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Isopropyl-2,2,4-trimethyl-1H-quinoline is a heterocyclic aromatic organic compound. It belongs to the quinoline family, which is characterized by a fused ring structure consisting of a benzene ring and a pyridine ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropyl-2,2,4-trimethyl-1H-quinoline can be achieved through several methods. One common approach involves the Skraup synthesis, which is a general method for synthesizing quinolines. This method typically involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The reaction proceeds through the formation of acrolein, which undergoes cyclization and dehydration to form the quinoline structure.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of heterogeneous catalysts to improve yield and efficiency. For example, NaHSO4·SiO2 has been used as a reusable catalyst in the synthesis of quinoline derivatives . This method is cost-effective and environmentally benign, making it suitable for large-scale production.
化学反应分析
Types of Reactions
6-Isopropyl-2,2,4-trimethyl-1H-quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as zinc and acetic acid are often used.
Substitution: Bromine in nitrobenzene can be used for bromination reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and substituted quinolines.
科学研究应用
6-Isopropyl-2,2,4-trimethyl-1H-quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Quinoline derivatives are known for their use in antimalarial drugs, and similar compounds are being explored for other therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-Isopropyl-2,2,4-trimethyl-1H-quinoline involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. For example, quinoline derivatives have been shown to inhibit the activity of certain enzymes involved in DNA replication and repair . The exact pathways and molecular targets can vary depending on the specific application and derivative used.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound of the quinoline family, known for its use in antimalarial drugs.
Isoquinoline: A structural isomer of quinoline with similar chemical properties.
2,4,6-Trimethylquinoline: A derivative with additional methyl groups, affecting its reactivity and applications.
Uniqueness
6-Isopropyl-2,2,4-trimethyl-1H-quinoline is unique due to its specific substituents, which confer distinct chemical and biological properties. The isopropyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets. This makes it a valuable compound for research and industrial applications where specific reactivity and properties are desired.
属性
分子式 |
C15H21N |
|---|---|
分子量 |
215.33 g/mol |
IUPAC 名称 |
2,2,4-trimethyl-6-propan-2-yl-1H-quinoline |
InChI |
InChI=1S/C15H21N/c1-10(2)12-6-7-14-13(8-12)11(3)9-15(4,5)16-14/h6-10,16H,1-5H3 |
InChI 键 |
YQUFLVWOPAIRRB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(NC2=C1C=C(C=C2)C(C)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


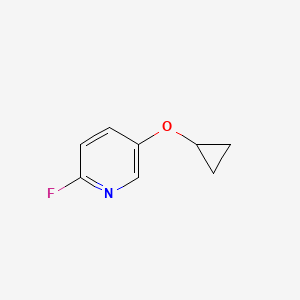

![1-Boc-3-[(2-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12441207.png)
![5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carbonitrile](/img/structure/B12441216.png)
![rel-6-[(1R,2R,4R,5R)-4-Hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hex-2-yl]-7-methoxy-2H-1-benzopyran-2-one](/img/structure/B12441224.png)
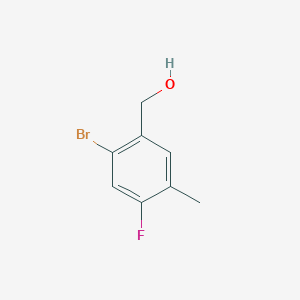
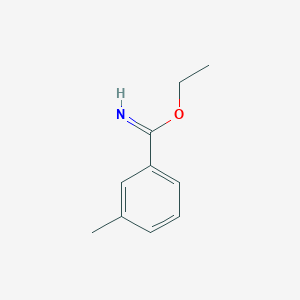
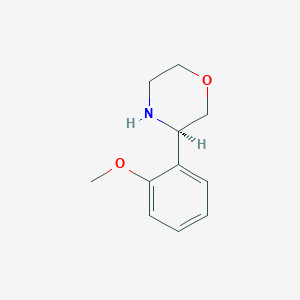

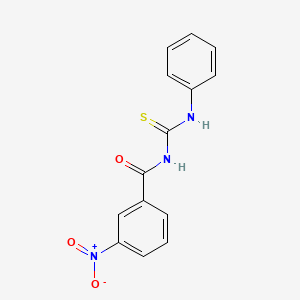
![{[3-(Methoxymethoxy)-2,3-dimethylbutoxy]methyl}benzene](/img/structure/B12441253.png)
